molecular formula C11H22N2O2S B2785610 1-Cyclopentyl-3-(2-hydroxy-4-methylsulfanylbutyl)urea CAS No. 2310102-51-1

1-Cyclopentyl-3-(2-hydroxy-4-methylsulfanylbutyl)urea

Cat. No. B2785610
CAS RN: 2310102-51-1
M. Wt: 246.37
InChI Key: DUJVCZDKAMOIIX-UHFFFAOYSA-N
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Description

“1-Cyclopentyl-3-(2-hydroxy-4-methylsulfanylbutyl)urea” is a chemical compound that contains a cyclopentyl group, a urea group, and a methylsulfanylbutyl group with a hydroxy (OH) group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentyl group would form a five-membered ring, the urea group would contain a carbonyl (C=O) group and two amine (NH2) groups, and the 2-hydroxy-4-methylsulfanylbutyl group would contain a hydroxy group, a sulfur atom, and a butyl chain .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The urea group could participate in reactions with acids or bases, the hydroxy group could be involved in reactions with electrophiles, and the sulfur atom could engage in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further investigated for potential therapeutic uses .

properties

IUPAC Name

1-cyclopentyl-3-(2-hydroxy-4-methylsulfanylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S/c1-16-7-6-10(14)8-12-11(15)13-9-4-2-3-5-9/h9-10,14H,2-8H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJVCZDKAMOIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)NC1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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